molecular formula C19H19N3O3 B11473760 6-[4-(methoxymethyl)-6-methylpyridin-3-yl]-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

6-[4-(methoxymethyl)-6-methylpyridin-3-yl]-2-(4-methoxyphenyl)pyrimidin-4(3H)-one

Cat. No.: B11473760
M. Wt: 337.4 g/mol
InChI Key: HEWKMYITMNCNII-UHFFFAOYSA-N
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Description

6-[4-(methoxymethyl)-6-methylpyridin-3-yl]-2-(4-methoxyphenyl)pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidinones. This compound is characterized by its unique structure, which includes a pyridine ring substituted with methoxymethyl and methyl groups, and a pyrimidine ring substituted with a methoxyphenyl group. The compound’s structure imparts specific chemical properties that make it of interest in various scientific fields.

Preparation Methods

The synthesis of 6-[4-(methoxymethyl)-6-methylpyridin-3-yl]-2-(4-methoxyphenyl)pyrimidin-4(3H)-one can be achieved through multicomponent reactions. One such method involves the reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one . This method is advantageous due to its operational simplicity, high atom economy, and reduced waste production. The reaction conditions typically involve mixing the reactants in a suitable solvent and allowing the reaction to proceed at a controlled temperature.

Chemical Reactions Analysis

6-[4-(methoxymethyl)-6-methylpyridin-3-yl]-2-(4-methoxyphenyl)pyrimidin-4(3H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding pyridine N-oxides, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a potent inhibitor of histone lysine demethylases, specifically KDM4 (JMJD2) and KDM5 (JARID1) subfamilies . These enzymes play crucial roles in epigenetic regulation, and their inhibition has therapeutic potential in cancer treatment. Additionally, the compound’s unique structure makes it a valuable tool in the study of enzyme-substrate interactions and the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of 6-[4-(methoxymethyl)-6-methylpyridin-3-yl]-2-(4-methoxyphenyl)pyrimidin-4(3H)-one involves its binding to the active site of histone lysine demethylases. The compound interacts with the Fe(II) ion in the enzyme’s active site, inhibiting its catalytic activity. This inhibition prevents the demethylation of histone lysine residues, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

6-[4-(methoxymethyl)-6-methylpyridin-3-yl]-2-(4-methoxyphenyl)pyrimidin-4(3H)-one can be compared to other pyrimidinone derivatives, such as 8-(1H-pyrazol-3-yl)pyrido[3,4-d]pyrimidin-4(3H)-ones . These compounds share similar structural features and biological activities, but differ in their specific substituents and binding affinities. The unique methoxymethyl and methoxyphenyl substitutions in this compound contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

4-[4-(methoxymethyl)-6-methylpyridin-3-yl]-2-(4-methoxyphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C19H19N3O3/c1-12-8-14(11-24-2)16(10-20-12)17-9-18(23)22-19(21-17)13-4-6-15(25-3)7-5-13/h4-10H,11H2,1-3H3,(H,21,22,23)

InChI Key

HEWKMYITMNCNII-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C2=CC(=O)NC(=N2)C3=CC=C(C=C3)OC)COC

Origin of Product

United States

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